molecular formula C17H15ClN2O3S B2424418 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea CAS No. 2034398-38-2

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2424418
CAS No.: 2034398-38-2
M. Wt: 362.83
InChI Key: NADDREKHIJYFSQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 2-chloroaniline. This intermediate is then reacted with furan-2-carbaldehyde and thiophene-3-carbaldehyde under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-furyl)urea
  • 1-(2-Chlorophenyl)-3-(2-thienyl)urea
  • 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-9-24-10-12)15-6-3-8-23-15/h1-10,22H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADDREKHIJYFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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